3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline
Description
3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position, a chlorine atom at the 4-position of the benzene ring, and a 1,3-thiazol-5-ylmethyl group attached to the aniline nitrogen. Its molecular formula is C₁₀H₉BrClN₂S, with a molecular weight of approximately 304.42 g/mol. The thiazole moiety may contribute to hydrogen-bonding interactions, which are critical in crystal packing and molecular recognition processes .
Properties
Molecular Formula |
C10H8BrClN2S |
|---|---|
Molecular Weight |
303.61 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8BrClN2S/c11-9-3-7(1-2-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |
InChI Key |
ZSMMNEMMFVRTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CS2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-bromo-4-chloroaniline with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Fluorine in 3-Bromo-N-(2-fluorobenzyl)aniline introduces electronegativity, which may enhance metabolic stability and binding affinity in biological targets .
Steric and Electronic Modifications :
- Methyl groups (e.g., in 3-Bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline) reduce steric hindrance compared to bulkier substituents like chlorine, favoring interactions with planar active sites .
- Bromine at the 4-position (4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline) may alter electron density across the benzene ring, affecting reactivity in cross-coupling reactions .
Role of the Thiazole Moiety :
- The 1,3-thiazole ring is a hydrogen-bond acceptor, facilitating crystal lattice formation and intermolecular interactions. Tools like SHELX and WinGX are often employed to resolve such crystal structures .
- Replacement of thiazole with a fluorobenzyl group (as in 3-Bromo-N-(2-fluorobenzyl)aniline) shifts interaction profiles from hydrogen bonding to van der Waals or π-π stacking .
Biological Activity
3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is C₁₀H₈BrClN₂S, with a molecular weight of 303.61 g/mol. The compound features a bromine atom at the 3-position and a chlorine atom at the 4-position of the aniline ring, along with a thiazole moiety that is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrClN₂S |
| Molecular Weight | 303.61 g/mol |
| CAS Number | 1543251-25-7 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The presence of the thiazole moiety in 3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline suggests potential effectiveness against various microbial strains. Preliminary studies have shown that derivatives of thiazole can inhibit microbial growth significantly, making them promising candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has been investigated through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines. For instance, derivatives with thiazole scaffolds have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
Case Studies
- MCF-7 Cell Line Study : In one study, thiazole derivatives were tested against MCF-7 cells, revealing that certain substitutions could enhance antiproliferative activity significantly. For example, an IC50 value of 0.28 µg/mL was noted for a closely related compound, suggesting that structural modifications could lead to improved efficacy .
- HL-60 Cell Line Study : Another study reported that compounds similar to 3-Bromo-4-chloro-N-(1,3-thiazol-5-ylmethyl)aniline inhibited the survival of HL-60 leukemia cells with IC50 values ranging from 9.6 µM to lower values depending on structural variations .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with their structural features. The following table summarizes key findings from SAR studies related to thiazole derivatives:
| Compound Type | Key Structural Features | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative | Bromine at position 3; Thiazole ring | ~0.28 (MCF-7) |
| Aryl-Amino Thiazole | Substitutions on phenyl ring enhance activity | 6.51 (varied) |
| Thiadiazole Variant | Modifications led to improved cytotoxicity | 2.32 (most potent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
